Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester)
Description
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) is a quaternary ammonium compound featuring a pyridylmethyl core substituted with hydroxy, diisopropyl, methyl, and dimethylcarbamate groups. Its structure combines a nitrogen-rich heterocycle (pyridine) with carbamate and ammonium functionalities, which may influence solubility, stability, and biological activity .
Properties
CAS No. |
66941-38-6 |
|---|---|
Molecular Formula |
C16H28BrN3O2 |
Molecular Weight |
374.32 g/mol |
IUPAC Name |
[6-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-methyl-di(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C16H28N3O2.BrH/c1-12(2)19(7,13(3)4)11-14-9-8-10-15(17-14)21-16(20)18(5)6;/h8-10,12-13H,11H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
RQCPUIJRXMYHEU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[N+](C)(CC1=NC(=CC=C1)OC(=O)N(C)C)C(C)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) typically involves multiple steps, starting with the preparation of the pyridine derivative. The process may include:
Formation of the Pyridine Derivative: This step involves the reaction of 3-hydroxy-2-pyridine with suitable reagents to introduce the desired functional groups.
Ammonium Group Introduction:
Carbamate Ester Formation: Finally, the carbamate ester is formed by reacting the intermediate with dimethylcarbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a wide range of derivatives.
Scientific Research Applications
Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diisopropyl((3-hydroxy-2-pyridyl)methyl)methylammonium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. The ammonium group can form ionic bonds with negatively charged sites, while the carbamate ester can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
(3-Hydroxy-2-pyridyl)methyltrimethylammonium bromide diisopropylcarbamate (ester)
This analogue (CAS 66967-90-6) replaces the diisopropyl and methyl groups with trimethylammonium and retains a benzoate ester instead of dimethylcarbamate. The substitution pattern affects its polarity and molecular weight (351.28 g/mol vs. higher weight for the dimethylcarbamate variant) .
Diisopropyl(2-hydroxyethyl)methylammonium bromide xanthene-9-carboxylate (Propantheline bromide)
A pharmacologically active anticholinergic agent, this compound replaces the pyridyl group with a xanthene carboxylate. The bulky xanthene moiety enhances lipophilicity, whereas the pyridyl group in the target compound may improve aqueous solubility .
3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate
This fluorinated biphenyl-pyridine hybrid shares carbamate and aromatic features but lacks the quaternary ammonium core. The fluorine atoms enhance metabolic stability compared to hydroxyl groups in the target compound .
Physicochemical Properties
Toxicity and Bioactivity
Acute Toxicity
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